molecular formula C17H15N3O4S B3009196 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886913-96-8

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B3009196
CAS No.: 886913-96-8
M. Wt: 357.38
InChI Key: NVKCZXYGRIXIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide ( 886913-96-8) is a synthetic organic compound featuring a 1,3,4-oxadiazole ring core, a well-established pharmacophore in medicinal chemistry. This molecule, with a molecular formula of C17H15N3O4S and a molecular weight of 357.39 g/mol, is part of a class of 2,5-disubstituted-1,3,4-oxadiazoles that are recognized for their broad spectrum of biological activities . The 1,3,4-oxadiazole scaffold is a key structural motif in several clinical drugs and is known to act as a bioisostere for carbonyl functions like carboxylic acids and esters, which enables superior hydrogen bonding interactions with various biological receptors . Compounds based on this scaffold have demonstrated significant potential in pharmaceutical research, including documented antibacterial and antioxidant properties . Furthermore, extensive research on 1,3,4-oxadiazole derivatives has revealed potent anticancer mechanisms, such as the inhibition of critical enzymes including thymidylate synthase, HDAC, and topoisomerase II, making them valuable leads in oncology drug discovery . The structural features of this specific compound—combining the oxadiazole ring with a methylsulfonyl group and a phenylacetamide side chain—suggest it is a promising candidate for researchers investigating new antimicrobial and anticancer agents . This product is intended for research purposes and is strictly for laboratory use only; it is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCZXYGRIXIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and potential therapeutic applications. The introduction of a methylsulfonylphenyl group and a phenylacetamide moiety enhances its chemical profile, making it a candidate for various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N3O5SC_{17}H_{14}N_{3}O_{5}S, with a molecular weight of 373.37 g/mol. The structural elements include:

  • Oxadiazole Ring : Known for its role in biological activity.
  • Methylsulfonyl Group : Enhances solubility and bioactivity.
  • Phenylacetamide Moiety : Contributes to its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes such as cyclooxygenase (COX), particularly COX-2, which is implicated in inflammation and cancer progression. Additionally, the compound may modulate various signaling pathways including:

  • PI3K/Akt Pathway : Involved in cell survival and proliferation.
  • MAPK Pathway : Plays a role in cell differentiation and apoptosis.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Inhibition of Tumor Growth : Studies indicate that the compound can induce apoptosis in cancer cells. For example, it has been evaluated against prostate carcinoma (PC3) cell lines showing promising results.
  • Cytotoxicity : The compound exhibits cytotoxic effects with IC50 values comparable to established anticancer agents.
CompoundCell LineIC50 (μM)Reference
This compoundPC352
ImatinibPC340

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Bacterial Inhibition : It shows promising activity against various bacterial strains, with effective concentrations lower than traditional antibiotics.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes.

Study on Anticancer Effects

A study published in 2013 evaluated the anticancer effects of phenylacetamide derivatives including this compound. Results indicated that the compound effectively inhibited tumor growth and induced apoptosis in PC3 cell lines with an IC50 value significantly lower than many other tested compounds.

Antimicrobial Evaluation

Research conducted on related phenylacetamide derivatives revealed that compounds similar to this compound exhibited antibacterial activity against strains such as Xanthomonas oryzae with EC50 values indicating efficacy superior to conventional treatments.

CompoundTarget BacteriaEC50 (μM)
This compoundXanthomonas oryzae156.7
Thiodiazole CopperXanthomonas oryzae545.2

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

a. 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide ()

  • Structural Differences: Replaces the methylsulfonylphenyl group with a methylphenoxy-methyl substituent and introduces a sulfanyl linker.
  • Physicochemical Impact: The sulfanyl group increases molecular weight (MW: ~423.5 g/mol) compared to the target compound (MW: ~382.4 g/mol, based on ). The methylphenoxy group may reduce solubility in polar solvents due to increased hydrophobicity.

b. N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide ()

  • Structural Differences : Substitutes the oxadiazole ring with a thiadiazole core and replaces methylsulfonylphenyl with a 4-chlorobenzylsulfonyl group.
  • Physicochemical Impact: Thiadiazole cores typically exhibit lower metabolic stability than oxadiazoles.
  • Functional Implications : The chloro and methoxy groups may enhance antimicrobial or antiparasitic activity .

c. Benzeneacetamide, N-[(methylamino)carbonyl]-α-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- ()

  • Structural Differences : Incorporates a methylcarbamoyl group and a thioether linkage instead of the acetamide group.
  • Physicochemical Impact : Higher logP (4.73) indicates greater lipophilicity, favoring blood-brain barrier penetration.
  • Functional Implications: Demonstrated activity as a STING agonist, suggesting immunomodulatory applications distinct from the target compound .
Physicochemical Properties Comparison
Compound Name Molecular Formula Molecular Weight logP Key Functional Groups
Target Compound () C₁₉H₁₈N₄O₃S 382.44 4.73 Oxadiazole, methylsulfonyl, acetamide
Compound from C₁₉H₂₁N₃O₃S₂ 423.52 ~3.8* Oxadiazole, sulfanyl, methylphenoxy
Compound from C₁₈H₁₆ClN₃O₄S₂ 437.90 ~4.2* Thiadiazole, chlorobenzylsulfonyl
Compound from (STING agonist) C₁₉H₁₈N₄O₃S 382.44 4.73 Oxadiazole, methylcarbamoyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.